3,5-Dichlorocatechol

Descripción

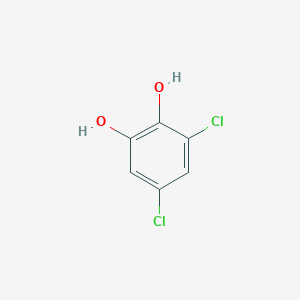

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dichlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXYVLIPQMXCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074509 | |

| Record name | 3,5-Dichlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13673-92-2 | |

| Record name | 3,5-Dichlorocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13673-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013673922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichlorocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dichlorocatechol chemical structure and properties

An In-depth Technical Guide to 3,5-Dichlorocatechol: Chemical Structure, Properties, and Biological Significance

Introduction

This compound is a chlorinated aromatic compound of significant interest in environmental science, toxicology, and biochemistry.[1] It is a key metabolic intermediate in the microbial degradation of various widespread pollutants, including the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and other chlorinated aromatic hydrocarbons.[2] Understanding the chemical properties, biological pathways, and toxicological profile of this compound is crucial for developing effective bioremediation strategies and for assessing the environmental impact of chlorinated pollutants. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, metabolic pathways, and relevant experimental protocols for its study.

Chemical Structure and Identification

This compound, with the IUPAC name 3,5-dichlorobenzene-1,2-diol, is a derivative of catechol (1,2-dihydroxybenzene) with two chlorine atoms substituted at positions 3 and 5 of the benzene ring.[3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 13673-92-2 | [5][6] |

| Molecular Formula | C₆H₄Cl₂O₂ | [5][] |

| SMILES | OC1=CC(Cl)=CC(Cl)=C1O | [5] |

| InChI | 1S/C6H4Cl2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |

| InChI Key | XSXYVLIPQMXCBV-UHFFFAOYSA-N | |

| Synonyms | 3,5-Dichloro-1,2-benzenediol, 3,5-Dichloropyrocatechol | [3][8] |

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its environmental fate, transport, and biological interactions. These properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 179.00 g/mol | [5][] |

| Melting Point | 79.5-84.5 °C | [6][9] |

| Boiling Point | 270.6 °C at 760 mmHg | [6] |

| Density | 1.624 g/cm³ | [6] |

| Vapor Pressure | 0.00409 mmHg at 25°C | [3][6] |

| Flash Point | 117.4 °C | [6] |

| pKa | 7.87 ± 0.15 (Predicted) | [6] |

| LogP | 2.4046 | [5][6] |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5][6] |

| Hydrogen Bond Acceptor Count | 2 | [5][6] |

| Solubility | In DMSO: 50 mg/mL (279.33 mM) | [10] |

Biological Significance and Metabolic Pathways

This compound is a central intermediate in the microbial degradation of several chlorinated aromatic compounds. Its breakdown is a critical step in the mineralization of these pollutants. The primary mechanism for its degradation is through the ortho-cleavage pathway.

Modified ortho-Cleavage Pathway

In various microorganisms, such as Pseudomonas and Arthrobacter species, this compound is processed by a series of enzymes that lead to intermediates of central metabolism.[2][11] The initial and rate-limiting step is the cleavage of the aromatic ring by chlorocatechol 1,2-dioxygenase.[][12]

Caption: Microbial degradation pathway of this compound.

Experimental Protocols

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the extraction and quantification of this compound from microbial cultures.

Objective: To extract, identify, and quantify this compound and its metabolites.

Methodology:

-

Sample Preparation:

-

Take a known volume of the bacterial culture (e.g., 10 ml).

-

Centrifuge to pellet the cells and collect the supernatant.

-

Acidify the supernatant to pH 2 with HCl.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)acetamide (BSA) to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers. This increases volatility for GC analysis.

-

Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes).

-

-

GC-MS Analysis:

-

Column: Use a non-polar capillary column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters: Set the ion source and quadrupole temperatures appropriately (e.g., 230°C and 150°C, respectively). Scan a mass range of m/z 50-500.

-

-

Data Analysis:

-

Identify the TMS-derivatized this compound by comparing its retention time and mass spectrum to an authentic standard.

-

Quantify the compound by generating a calibration curve with known concentrations of the standard.

-

Caption: Workflow for GC-MS analysis of this compound.

Assay for Chlorocatechol 1,2-Dioxygenase Activity

This spectrophotometric assay measures the activity of the enzyme responsible for the ring cleavage of this compound.

Objective: To determine the enzymatic activity of chlorocatechol 1,2-dioxygenase in cell-free extracts.

Methodology:

-

Preparation of Cell-Free Extract:

-

Grow the microbial strain of interest under inducing conditions (e.g., in the presence of a chlorinated aromatic compound).

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer, pH 7.3).

-

Lyse the cells using methods like sonication or a French press.

-

Centrifuge the lysate at high speed to remove cell debris and obtain the cell-free extract (supernatant).

-

-

Enzyme Assay:

-

The reaction mixture should contain the cell-free extract and a buffered solution of this compound.

-

The assay is based on monitoring the formation of the ring-cleavage product, 2,4-dichloro-cis,cis-muconate, which has a characteristic absorbance maximum.

-

Monitor the increase in absorbance at the appropriate wavelength (e.g., 260 nm) over time using a spectrophotometer.

-

-

Calculation of Activity:

-

Enzyme activity is calculated based on the initial rate of the reaction and the molar extinction coefficient of the product.

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

-

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[13]

Conclusion

This compound is a compound of considerable importance in the context of environmental pollution and bioremediation. Its role as a key intermediate in the degradation of chlorinated aromatic compounds makes it a focal point for research aimed at understanding and enhancing the natural attenuation of these pollutants. The data and protocols presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals working in this field. Further investigation into the enzymes involved in its metabolism and the factors influencing its degradation will be crucial for the development of effective bioremediation technologies.

References

- 1. This compound | C6H4Cl2O2 | CID 26173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. echemi.com [echemi.com]

- 4. This compound | CAS 13673-92-2 | LGC Standards [lgcstandards.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound|lookchem [lookchem.com]

- 8. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. 3 5-DICHLOROCATECHOL 97 | 13673-92-2 [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. The Key Role of Chlorocatechol 1,2-Dioxygenase in Phytoremoval and Degradation of Catechol by Transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

3,5-Dichlorocatechol (CAS: 13673-92-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3,5-Dichlorocatechol, a significant chlorinated aromatic compound. It serves as a crucial intermediate in the biodegradation of various industrial pollutants and is a key substrate for enzymatic studies. This document outlines its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in metabolic pathways, with a focus on data relevant to research and development.

Core Chemical and Physical Properties

This compound is a dichlorinated derivative of catechol. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13673-92-2 | [1] |

| Molecular Formula | C₆H₄Cl₂O₂ | [2] |

| Molecular Weight | 179.00 g/mol | |

| Appearance | Off-white powder | |

| Melting Point | 79.5-84.5 °C | |

| Synonyms | 3,5-Dichloro-1,2-benzenediol, 3,5-Dichloropyrocatechol | [3] |

| InChI Key | XSXYVLIPQMXCBV-UHFFFAOYSA-N | |

| SMILES | Oc1cc(Cl)cc(Cl)c1O |

Spectroscopic and Analytical Data

Accurate identification and quantification of this compound are essential for research applications. Below is a summary of key analytical data.

| Analytical Technique | Data Summary |

| ¹H NMR | Chemical shifts are available in the Biological Magnetic Resonance Bank (BMRB). |

| ¹³C NMR | Chemical shifts are available in the BMRB and other databases.[1] |

| FTIR | Spectra are available through specialized databases like SpectraBase. |

| Mass Spectrometry | The exact mass is 177.9588348 Da.[1] |

| HPLC | Retention characteristics are dependent on the specific method (see Experimental Protocols). |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in a laboratory setting.

Synthesis of this compound via Direct Chlorination

While the direct chlorination of catechol can produce a mixture of isomers, careful control of reaction conditions can favor the formation of the desired product. An alternative route involves the chlorination and subsequent demethylation of veratrole (1,2-dimethoxybenzene) for improved selectivity.[4]

Materials:

-

Catechol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous, inert solvent (e.g., diethyl ether, dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a fume hood, dissolve catechol in an anhydrous, inert solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to 0-5 °C using an ice bath to manage the exothermic reaction.

-

Addition of Chlorinating Agent: Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the cooled catechol solution with continuous, vigorous stirring. Maintaining a low temperature is critical to minimize the formation of byproducts.[4]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the catechol starting material is consumed.[4]

-

Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize excess acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) or by silica gel column chromatography.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.

Instrumentation and Materials:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

HPLC-grade acetonitrile (MeCN) and water.

-

Phosphoric acid or formic acid (for MS compatibility).

Chromatographic Conditions:

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v). The mobile phase should be degassed before use.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Detection Wavelength: Determined by the UV absorbance spectrum of this compound.

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as the mobile phase or methanol.

-

Prepare working standards by diluting the stock solution to the desired concentrations.

-

Filter all samples and standards through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter.

Metabolic Pathways and Toxicological Profile

This compound is a key metabolite in the microbial degradation of chlorinated aromatic compounds, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1,3-dichlorobenzene. Its degradation is a critical step in the detoxification and mineralization of these environmental pollutants.

Enzymatic Degradation Pathway

The primary mechanism for the breakdown of this compound in microorganisms is through intradiol ring cleavage, catalyzed by the enzyme chlorocatechol 1,2-dioxygenase.[5] This enzyme utilizes molecular oxygen to break the aromatic ring between the two hydroxyl groups, leading to the formation of 2,4-dichloro-cis,cis-muconic acid. This intermediate is further metabolized through the 3-oxoadipate pathway.

Toxicological Information

The toxicity of chlorocatechols generally increases with the degree of chlorination. This compound exhibits toxicity through mechanisms that affect cellular membranes.[6]

Safety and Hazard Summary:

| Hazard Class | GHS Classification |

| Acute Toxicity | Not classified |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[1] |

Mechanism of Toxicity: At a physiological pH of 7, higher-chlorinated catechols, including this compound, primarily act as uncouplers of oxidative phosphorylation.[6] This disruption of the proton gradient across the mitochondrial membrane inhibits ATP synthesis, leading to cellular energy depletion and toxicity. At higher pH (e.g., 8.8), its toxic effects may be attributed to a combination of uncoupling and narcotic mechanisms.[6] The toxicity of catechol and its derivatives is also linked to their ability to react with biomolecules such as DNA and proteins, potentially causing cellular damage.[5]

References

- 1. This compound | C6H4Cl2O2 | CID 26173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Key Role of Chlorocatechol 1,2-Dioxygenase in Phytoremoval and Degradation of Catechol by Transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute toxicity of (chloro-)catechols and (chloro-)catechol-copper combinations in Escherichia coli corresponds to their membrane toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,5-Dichlorocatechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,5-Dichlorocatechol, a di-chlorinated catechol of significant interest in various fields of chemical and biological research. The document outlines both direct and multi-step synthetic approaches, presenting detailed experimental protocols, quantitative data, and pathway visualizations to assist researchers in selecting and implementing the most suitable method for their applications.

Introduction

This compound (3,5-dichlorobenzene-1,2-diol) is a chlorinated aromatic compound that serves as a valuable building block and intermediate in organic synthesis. Its structure, featuring a catechol ring with chlorine atoms at the 3 and 5 positions, imparts unique chemical and biological properties, making it a subject of interest in the development of novel pharmaceuticals and agrochemicals, as well as in environmental science as a metabolite of certain chlorinated pollutants. This guide focuses on the practical synthesis of this compound, providing the necessary technical details for its preparation in a laboratory setting.

Synthesis Pathways

The synthesis of this compound presents a regioselectivity challenge due to the activating nature of the hydroxyl groups on the catechol ring. Direct chlorination often leads to a mixture of isomers. Therefore, more controlled, multi-step syntheses are generally preferred to achieve the desired 3,5-substitution pattern.

Multi-step Synthesis via Dakin Oxidation of 3,5-Dichlorosalicylaldehyde

A robust and regioselective method for the synthesis of this compound involves a two-step process starting from 2,4-dichlorophenol. This pathway first involves the formylation of 2,4-dichlorophenol to produce 3,5-dichlorosalicylaldehyde, followed by a Dakin oxidation to yield the target catechol.

Pathway Overview:

Step 1: Synthesis of 3,5-Dichlorosalicylaldehyde

The initial step involves the formylation of 2,4-dichlorophenol using hexamethylenetetramine (urotropine) in methanesulfonic acid. This reaction introduces a formyl group ortho to the hydroxyl group, yielding 3,5-dichlorosalicylaldehyde.[1]

Step 2: Dakin Oxidation of 3,5-Dichlorosalicylaldehyde

The Dakin oxidation converts the ortho-hydroxybenzaldehyde to a catechol.[2][3] This reaction proceeds by the oxidation of the aldehyde group with hydrogen peroxide in a basic medium, followed by hydrolysis of the intermediate formate ester.[4]

Alternative Multi-step Synthesis from 3,5-Dichloroaniline

An alternative, though more lengthy, pathway begins with 3,5-dichloroaniline. This route involves the diazotization of the aniline to form a phenol, followed by a subsequent hydroxylation step to introduce the second hydroxyl group.

Pathway Overview:

Step 1: Synthesis of 3,5-Dichlorophenol

3,5-Dichloroaniline is converted to the corresponding diazonium salt using sodium nitrite in an acidic medium. Subsequent heating of the diazonium salt solution leads to its hydrolysis, yielding 3,5-dichlorophenol.

Step 2: Hydroxylation of 3,5-Dichlorophenol

The introduction of a second hydroxyl group to form the catechol can be achieved through various hydroxylation methods. One potential method is the use of Fenton's reagent (a solution of hydrogen peroxide and an iron(II) catalyst). However, this reaction may lack regioselectivity and produce a mixture of isomers.

Experimental Protocols

Synthesis of 3,5-Dichlorosalicylaldehyde from 2,4-Dichlorophenol[1]

Materials:

-

2,4-Dichlorophenol

-

Hexamethylenetetramine (Urotropine)

-

Methanesulfonic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a fume hood, dissolve 2,4-dichlorophenol (10.0 g, 61.3 mmol) and hexamethylenetetramine (17.2 g, 122.6 mmol) in 80 mL of methanesulfonic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the reaction mixture to 100 °C and stir for 1.5 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3,5-dichlorosalicylaldehyde by recrystallization or column chromatography.

Dakin Oxidation of 3,5-Dichlorosalicylaldehyde to this compound (General Protocol)

Materials:

-

3,5-Dichlorosalicylaldehyde

-

Hydrogen peroxide (30% solution)

-

Sodium hydroxide (or another suitable base)

-

Hydrochloric acid (for acidification)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a fume hood, dissolve 3,5-dichlorosalicylaldehyde in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise to the cooled solution with continuous stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes key quantitative data for the synthesis of this compound and its precursor.

| Synthesis Step | Starting Material | Product | Reagents | Yield | Purity | Reference |

| Formylation | 2,4-Dichlorophenol | 3,5-Dichlorosalicylaldehyde | Urotropine, Methanesulfonic acid | High | >99% | [1][5] |

| Dakin Oxidation | 3,5-Dichlorosalicylaldehyde | This compound | H₂O₂, NaOH | Good | >97% | [6] |

| Physical & Spectroscopic Data for this compound | ||||||

| Molecular Formula | C₆H₄Cl₂O₂ | [7] | ||||

| Molecular Weight | 179.00 g/mol | [7] | ||||

| Melting Point | 95-97 °C | [1] | ||||

| ¹H NMR (D₂O, 500 MHz) δ (ppm) | 6.908 (d), 6.804 (d) | |||||

| ¹³C NMR (D₂O, 500 MHz) δ (ppm) | 150.7, 145.4, 125.2, 123.8, 122.1, 116.9 |

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

Conclusion

This technical guide has detailed a reliable and regioselective multi-step synthesis for this compound, proceeding through the Dakin oxidation of 3,5-dichlorosalicylaldehyde. While direct chlorination of catechol is a simpler approach in principle, it suffers from a lack of selectivity, making the multi-step pathway preferable for obtaining the pure 3,5-isomer. The provided experimental protocols and data serve as a valuable resource for researchers requiring this compound for their work in drug development, materials science, and other areas of chemical research. Careful execution of the outlined procedures, with attention to reaction conditions and purification techniques, is crucial for achieving high yields and purity of the final product.

References

- 1. 3,5-DICHLOROSALICYLALDEHYDE | 90-60-8 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 4. Dakin Reaction (Chapter 35) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. innospk.com [innospk.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | C6H4Cl2O2 | CID 26173 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,5-Dichlorocatechol: A Key Metabolite in the Biodegradation of 2,4-D Herbicide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is one of the most widely used herbicides globally for the control of broadleaf weeds.[1] Its extensive use has led to concerns about its environmental fate and the potential toxicity of its degradation products. A critical intermediate in the microbial degradation of 2,4-D is 3,5-dichlorocatechol, a molecule of significant interest due to its chemical reactivity and biological effects. This technical guide provides a comprehensive overview of this compound as a metabolite of 2,4-D, focusing on its metabolic formation, analytical determination, and toxicological significance.

Metabolic Pathway of 2,4-D to this compound

The primary route of 2,4-D degradation in various microorganisms is a multi-step enzymatic pathway that leads to the formation of this compound. This process is initiated by the cleavage of the ether linkage of 2,4-D.

The initial step in the degradation of 2,4-D is catalyzed by the enzyme 2,4-D dioxygenase (TfdA) . This enzyme converts 2,4-D to 2,4-dichlorophenol (2,4-DCP)[2][3]. Subsequently, 2,4-dichlorophenol hydroxylase (TfdB) catalyzes the hydroxylation of 2,4-DCP to form this compound[2][3]. This catechol is then a substrate for ring cleavage, typically by chlorocatechol 1,2-dioxygenase (TfdC) , which initiates the ortho-cleavage pathway, leading to intermediates of the Krebs cycle.[2][4]

Several bacterial species have been identified to carry out this degradation pathway, with Cupriavidus necator JMP134 being a well-studied example.[2][5]

Figure 1: Metabolic pathway of 2,4-D to this compound.

Quantitative Data

The efficiency of the enzymatic conversion of 2,4-D and its intermediates can be described by kinetic parameters. The following tables summarize key quantitative data for the enzymes involved in the formation and degradation of this compound.

Table 1: Kinetic Parameters of this compound 1,2-Dioxygenase

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| Pseudomonas cepacia CSV90 | This compound | 4.4 | 34.7 | 7.3 | [1] |

| Sphingomonas sp. Strain BN6 (Glu79His mutant) | This compound | 7 ± 2 | 0.056 ± 0.007 | 0.008 | [6] |

Table 2: Toxicity of 2,4-D and its Metabolites

| Compound | Cell Line | Toxicity Endpoint | Value | Reference |

| 2,4-D | HepG2 | IC50 | > 1000 µM | [7] |

| 2,4-Dichlorophenol (2,4-DCP) | Vibrio qinghaiensis sp.-Q67 | pEC50 (0.25 h) | 3.417 | [8] |

| 2,4-Dichlorophenol (2,4-DCP) | Vibrio qinghaiensis sp.-Q67 | pEC50 (12 h) | 4.152 | [8] |

| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (wild type) | LC50 (24 h) | 233.0 ± 19.7 µM | [9] |

| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (CYP3A4 transfected) | LC50 (24 h) | 160.2 ± 5.9 µM | [9] |

Experimental Protocols

Accurate quantification of this compound is crucial for studying its environmental fate and toxicological effects. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most common analytical techniques employed.

Protocol 1: GC-MS Analysis of this compound in Water Samples

This protocol outlines a general procedure for the analysis of this compound in water, often requiring derivatization to improve volatility and chromatographic performance.

1. Sample Preparation and Extraction:

-

Acidification: Acidify 1 L of the water sample to a pH < 2 using concentrated sulfuric acid.[10]

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction using three 50 mL portions of dichloromethane (DCM).[10]

-

Drying: Combine the DCM extracts and pass them through a column of anhydrous sodium sulfate to remove residual water.[10]

-

Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.[10]

2. Derivatization (Silylation):

-

Transfer 100 µL of the concentrated extract to a 2 mL autosampler vial.

-

Evaporate the solvent completely under a stream of nitrogen. It is critical that the sample is free of water.[10]

-

Add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11][12]

-

Cap the vial and heat at 60-70°C for 30 minutes.[12]

-

Cool to room temperature before injection.

3. GC-MS Instrumental Parameters:

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[13]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]

-

Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[10]

-

Injector: Splitless mode at 250°C.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan (m/z 50-550) for qualitative analysis. Key ions for derivatized this compound should be determined from a standard.[10]

Figure 2: GC-MS experimental workflow for this compound analysis.

Protocol 2: HPLC-MS/MS Analysis of this compound in Biological Matrices

This protocol provides a general method for the analysis of this compound in biological samples like urine.

1. Sample Preparation:

-

Enzymatic Deconjugation: To a 1.0 mL aliquot of urine, add an internal standard and 500 µL of a β-glucuronidase/sulfatase enzyme mixture. Incubate at 37°C overnight to cleave conjugated metabolites.[14]

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the enzyme-treated sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.[15]

2. HPLC-MS/MS Instrumental Parameters:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm).[8]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[8]

-

Flow Rate: 0.35 mL/min.[8]

-

Injection Volume: 5 µL.[8]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or Sciex API 3000).

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be optimized by infusing a standard solution.

Figure 3: HPLC-MS/MS experimental workflow for this compound analysis.

Toxicological Significance and Signaling Pathways

The toxicological profile of this compound and other 2,4-D metabolites is of significant interest. Studies have shown that metabolites of 2,4-D can be more toxic than the parent compound.[8]

Cytotoxicity

In vitro studies using cell lines such as the human hepatoma cell line HepG2 are commonly employed to assess the cytotoxicity of xenobiotics. While direct cytotoxicity data for this compound on HepG2 cells is limited in the readily available literature, studies on related compounds provide insights. For instance, 2,4-D itself has been shown to induce apoptosis in HepG2 cells, accompanied by a disruption of the mitochondrial membrane potential.[7] Another study on a structurally related compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), demonstrated cytotoxicity in both wild-type and CYP3A4-transfected HepG2 cells, suggesting a role for metabolic activation in its toxicity.[9]

Putative Signaling Pathways Affected by this compound

Based on the known effects of catechols and other phenolic compounds, this compound is likely to impact cellular signaling pathways, particularly those related to oxidative stress. Catechols can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[16] This can, in turn, activate stress-responsive signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., p38, ERK, JNK).[11][17] Activation of these pathways can lead to a variety of cellular responses, including inflammation, apoptosis, and cell cycle arrest.

Figure 4: Putative signaling pathway affected by this compound.

Conclusion

This compound is a pivotal metabolite in the biodegradation of the widely used herbicide 2,4-D. Its formation via a well-characterized enzymatic pathway and its subsequent degradation are key processes in the environmental fate of 2,4-D. The analytical methods outlined in this guide provide a framework for the accurate quantification of this compound in various matrices. Furthermore, the potential for this compound to induce cytotoxicity and interfere with cellular signaling pathways highlights the importance of understanding the toxicological profiles of herbicide metabolites. This in-depth guide serves as a valuable resource for researchers and professionals working to elucidate the environmental and health impacts of 2,4-D and its degradation products.

References

- 1. Purification of this compound 1,2-dioxygenase, a nonheme iron dioxygenase and a key enzyme in the biodegradation of a herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), from Pseudomonas cepacia CSV90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of 2,4-dichlorophenoxyacetic acid (2,4-D) epidemiology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Predicting mammalian metabolism and toxicity of pesticides in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catechol 1,2-Dioxygenase is an Analogue of Homogentisate 1,2-Dioxygenase in Pseudomonas chlororaphis Strain UFB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Properties of the 3-Chlorocatechol-Oxidizing 2,3-Dihydroxybiphenyl 1,2-Dioxygenase from Sphingomonas sp. Strain BN6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catechol Groups Enable Reactive Oxygen Species Scavenging-Mediated Suppression of PKD-NFkappaB-IL-8 Signaling Pathway by Chlorogenic and Caffeic Acids in Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. library.dphen1.com [library.dphen1.com]

- 15. organomation.com [organomation.com]

- 16. mdpi.com [mdpi.com]

- 17. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Microbial Formation of 3,5-Dichlorocatechol from 1,3-Dichlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial biotransformation of 1,3-dichlorobenzene into 3,5-dichlorocatechol. This conversion is a critical initial step in the aerobic degradation pathway of this xenobiotic compound. Understanding this process is essential for applications in bioremediation, biocatalysis, and the synthesis of specialty chemicals. This document summarizes the key microorganisms, enzymatic pathways, experimental protocols, and quantitative data associated with this microbial process.

Introduction

1,3-Dichlorobenzene is a persistent environmental pollutant originating from industrial activities such as the manufacturing of herbicides, insecticides, and dyes.[1] Its chemical stability and toxicity pose significant environmental and health risks. Certain microorganisms have evolved metabolic pathways to utilize chlorinated benzenes as a sole source of carbon and energy, initiating the degradation process through the formation of chlorocatechols. The conversion of 1,3-dichlorobenzene to this compound is a key dioxygenase-mediated reaction that sets the stage for subsequent ring cleavage and mineralization.[2][3]

Microbial Players and Metabolic Pathway

Several bacterial strains have been identified with the capability to degrade 1,3-dichlorobenzene. A notable example is a gram-negative rod tentatively identified as an Alcaligenes species, which can grow on 1,3-dichlorobenzene as its sole carbon and energy source.[2][3] Other genera, such as Pseudomonas and Rhodococcus, are also known to be involved in the degradation of dichlorobenzenes and other chlorinated aromatic compounds.[4][5][6][7][8]

The aerobic degradation of 1,3-dichlorobenzene to this compound proceeds through a well-defined enzymatic pathway:

-

Dioxygenation: The initial attack on the aromatic ring is catalyzed by a chlorobenzene dioxygenase . This multi-component enzyme system incorporates both atoms of molecular oxygen into the benzene ring, forming a cis-dihydrodiol. In the case of 1,3-dichlorobenzene, this results in the formation of 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene .[2][3] This step is crucial as it destabilizes the aromaticity of the compound, making it susceptible to further enzymatic reactions.

-

Dehydrogenation: The unstable cis-dihydrodiol is then rearomatized by an NAD+-dependent dehydrogenase , which removes two hydrogen atoms to form This compound .[4][6]

Following the formation of this compound, the metabolic pathway continues with the ortho-cleavage of the catechol ring, catalyzed by catechol 1,2-dioxygenase , to yield 2,4-dichloromuconate.[2][3]

Signaling Pathways and Regulation

While the core metabolic pathway for 1,3-dichlorobenzene degradation is established, detailed knowledge of the signaling pathways and regulatory networks governing the expression of the catabolic enzymes is less complete. It is known that the enzymes involved in the degradation of haloaromatic compounds are inducible.[4][6] For instance, in Pseudomonas species, the enzymes for the degradation of chlorobenzenes are induced in cells grown on chlorobenzene or p-dichlorobenzene, but not in cells grown on non-chlorinated substrates like benzene or succinate.[4][6] This suggests the presence of specific regulatory proteins that sense the presence of chlorinated aromatic compounds and activate the transcription of the corresponding degradation genes.

Experimental Protocols

This section details the methodologies for key experiments involved in studying the microbial formation of this compound from 1,3-dichlorobenzene.

Microbial Cultivation and Isolation

-

Enrichment and Isolation:

-

Inoculate a mineral salts medium (MSB) with a mixed microbial population from a contaminated site (e.g., soil, activated sludge).[9][10]

-

Supply 1,3-dichlorobenzene as the sole carbon and energy source in the vapor phase to a desiccator containing the culture flasks.[9][11]

-

Incubate at a controlled temperature (e.g., 30°C) on a rotary shaker.[12]

-

Periodically transfer aliquots of the enrichment culture to fresh medium to select for microorganisms capable of utilizing 1,3-dichlorobenzene.

-

Isolate individual colonies by plating on MSB agar plates exposed to 1,3-dichlorobenzene vapor.[9]

-

-

Pure Culture Cultivation:

-

Grow the isolated strain in a liquid MSB medium with 1,3-dichlorobenzene supplied in the vapor phase.[9]

-

For larger cultures, sparge sterile air passed through a column of 1,3-dichlorobenzene crystals through the culture medium.[9]

-

Monitor growth by measuring the optical density of the culture or by protein determination.[11]

-

Preparation of Cell Extracts

-

Harvest bacterial cells from the late exponential growth phase by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[12]

-

Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).[12]

-

Resuspend the cells in the same buffer.

-

Disrupt the cells by methods such as sonication (e.g., 10 bursts of 20 seconds at 0°C) or French press.[12]

-

Centrifuge the cell lysate at high speed (e.g., 30,000 x g for 20 minutes at 4°C) to remove cell debris.[12]

-

The resulting supernatant is the crude cell-free extract used for enzyme assays.

Enzyme Assays

-

Dioxygenase Activity:

-

Monitor the substrate-dependent oxidation of NADH spectrophotometrically at 340 nm.

-

The reaction mixture typically contains buffer (e.g., Tris-HCl, pH 8.0), NADH, the cell-free extract, and the substrate (1,3-dichlorobenzene).

-

Due to the low aqueous solubility of 1,3-dichlorobenzene, it is often dissolved in a suitable organic solvent (e.g., acetone) before being added to the reaction mixture.[12]

-

-

Dehydrogenase Activity:

-

Measure the formation of NADH or the reduction of an artificial electron acceptor in the presence of the dihydrodiol intermediate.

-

The reaction mixture contains buffer, NAD+, the dihydrodiol substrate, and the cell-free extract.

-

Monitor the increase in absorbance at 340 nm for NADH formation.

-

-

Catechol 1,2-Dioxygenase Activity:

Analytical Methods

-

Chloride Release Measurement:

-

Metabolite Identification:

-

Extract metabolites from the culture supernatant or enzyme assay mixtures using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts using techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile metabolites.[6][7]

-

High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile metabolites.[7]

-

Thin-Layer Chromatography (TLC): For the preliminary separation and identification of metabolites.[7]

-

-

Quantitative Data

The following tables summarize the available quantitative data on the microbial formation of this compound and related processes.

| Parameter | Value | Microorganism | Reference |

| Chloride Release | Almost stoichiometric | Alcaligenes sp. | [2][3] |

| Doubling Time on 1,4-DCB | ~8 hours | Alcaligenes sp. strain A175 | [12] |

Table 1: Growth and Stoichiometry

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Specificity Constant (µM-1s-1) | Microorganism | Reference |

| This compound 1,2-Dioxygenase | This compound | 4.4 | 34.7 | 7.3 | Pseudomonas cepacia CSV90 | [13] |

| This compound 1,2-Dioxygenase | Oxygen | 652 | 34.7 | - | Pseudomonas cepacia CSV90 | [13] |

Table 2: Kinetic Parameters of this compound 1,2-Dioxygenase

Visualizations

Metabolic Pathway

References

- 1. Fact sheet: 1,3-dichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. Microbial degradation of 1,3-dichlorobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial degradation of 1,3-dichlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of 1,4-dichlorobenzene by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Degradation of 1,4-dichlorobenzene by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of 1,2-dichlorobenzene by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Purification of this compound 1,2-dioxygenase, a nonheme iron dioxygenase and a key enzyme in the biodegradation of a herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), from Pseudomonas cepacia CSV90 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biodegradation of 3,5-Dichlorocatechol in Soil Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorocatechol (3,5-DCC) is a chlorinated aromatic compound and a key intermediate in the microbial degradation of various widespread pollutants, including the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and certain polychlorinated biphenyls (PCBs). Understanding the microbial pathways for its degradation is crucial for developing effective bioremediation strategies and for assessing the environmental fate of these pollutants. This technical guide provides an in-depth overview of the aerobic biodegradation pathways of this compound in soil bacteria, focusing on the enzymatic reactions, genetic regulation, quantitative data, and detailed experimental protocols for studying this process.

Introduction

The persistence of chlorinated aromatic compounds in the environment poses significant ecological and health risks. Soil bacteria have evolved sophisticated enzymatic machinery to mineralize these xenobiotics, often converging on central intermediates like chlorocatechols. This compound is a critical node in these degradative pathways. Its biodegradation is primarily achieved through a modified ortho-cleavage pathway, which involves a series of enzymatic steps that ultimately lead to intermediates of the tricarboxylic acid (TCA) cycle. This guide will explore the core aspects of this pathway, providing researchers with the necessary information to investigate and engineer these microbial processes.

The Modified Ortho-Cleavage Pathway for this compound Degradation

The aerobic degradation of this compound in soil bacteria, such as those from the genera Pseudomonas, Rhodococcus, and Ralstonia, proceeds through a well-characterized modified ortho-cleavage pathway. This pathway involves the sequential action of four key enzymes that are often encoded by the tfd gene cluster.

The central steps are as follows:

-

Ring Cleavage: The pathway is initiated by the enzyme chlorocatechol 1,2-dioxygenase , which catalyzes the intradiol cleavage of the aromatic ring of this compound to form 2,4-dichloro-cis,cis-muconate.

-

Cycloisomerization: The resulting 2,4-dichloro-cis,cis-muconate is then converted to 2-chlorodienelactone by chloromuconate cycloisomerase .

-

Hydrolysis: Dienelactone hydrolase subsequently hydrolyzes 2-chlorodienelactone to produce 2-chloromaleylacetate.

-

Reductive Dechlorination: Finally, maleylacetate reductase catalyzes the NADH-dependent reduction of 2-chloromaleylacetate to 3-oxoadipate (β-ketoadipate), which then enters the central metabolism via the TCA cycle.

Genetic Regulation of the Pathway

The genes encoding the enzymes of the modified ortho-cleavage pathway are often organized in operons, with the tfdCDEF gene cluster being a well-studied example found on plasmids like pJP4 in Ralstonia eutropha JMP134.[1] The expression of these genes is tightly regulated, often by LysR-type transcriptional regulators such as TfdR and TfdS.[2] These regulators can be induced by the initial pollutant (e.g., 2,4-D) or by pathway intermediates like chlorocatechols, ensuring that the degradative enzymes are synthesized only when needed.[3]

Quantitative Data on this compound Biodegradation

The efficiency of the biodegradation pathway is determined by the kinetic properties of the involved enzymes and the overall degradation rates exhibited by different bacterial strains.

Enzyme Kinetics

The following table summarizes the kinetic parameters of the key enzymes in the this compound degradation pathway from various soil bacteria.

| Enzyme | Bacterium | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Chlorocatechol 1,2-Dioxygenase | Rhodococcus erythropolis 1CP | 4-Chlorocatechol | - | - | - | - | [4] |

| This compound | - | - | - | - | [4] | ||

| Chloromuconate Cycloisomerase | Rhodococcus erythropolis 1CP | cis,cis-Muconate | 4500 | - | - | - | [5] |

| Dienelactone Hydrolase | Pseudomonas cepacia | cis-Dienelactone | - | - | - | - | [6] |

| Sulfolobus solfataricus P1 | trans-Dienelactone | - | - | - | 92.5 | [7] | |

| Maleylacetate Reductase | Alcaligenes eutrophus JMP134 | Maleylacetate | 31 | - | 146.4 | 4.7 x 106 | [8] |

| 2-Chloromaleylacetate | 31 | - | 121.3 | 3.9 x 106 | [8] | ||

| Pseudomonas sp. strain B13 | Maleylacetate | - | - | - | - | [9] |

Degradation Rates

The rate of this compound degradation can vary significantly depending on the bacterial strain and environmental conditions.

| Bacterial Strain | Initial Concentration of 3,5-DCC | Environmental Conditions | Degradation Rate/Time | Reference |

| Anaerobic enrichment cultures | Not specified | Anaerobic | Dechlorination to 3-chlorocatechol | [10][11] |

| Burkholderia endophytica CP1R | 200 mg/L (as 2,4-DCP) | pH 7.0 | Maximum removal rate of 0.396 mg DCP/h/L | [12] |

| Serratia sp. AQ5-03 | 0.5 g/L (as phenol) | pH 7.5, 30°C | High degradation efficiency | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the biodegradation of this compound.

Isolation and Identification of this compound Degrading Bacteria

Objective: To isolate and identify bacteria from soil capable of utilizing this compound as a sole carbon and energy source.

Materials:

-

Soil sample from a potentially contaminated site.

-

Basal Salt Medium (BSM) with the following composition (per liter): K2HPO4 (1.5 g), KH2PO4 (0.5 g), (NH4)2SO4 (1.0 g), MgSO4·7H2O (0.2 g), CaCl2·2H2O (0.01 g), FeSO4·7H2O (0.001 g), and 1 ml of trace element solution.[14]

-

This compound stock solution (10 g/L in methanol, filter-sterilized).

-

BSM agar plates (BSM with 1.5% agar).

-

Shaking incubator.

-

Centrifuge.

-

Microscope.

-

DNA extraction kit.

-

PCR thermocycler.

-

16S rRNA gene primers (e.g., 27F and 1492R).

-

Gel electrophoresis equipment.

Procedure:

-

Enrichment Culture: a. Add 1 g of soil to 100 mL of BSM in a 250 mL Erlenmeyer flask. b. Add this compound to a final concentration of 50-100 mg/L. c. Incubate at 30°C with shaking at 150 rpm for 7-10 days. d. Transfer 10 mL of the culture to 90 mL of fresh BSM with this compound and incubate under the same conditions. Repeat this step 3-5 times.[15]

-

Isolation of Pure Cultures: a. Prepare serial dilutions (10-1 to 10-6) of the final enrichment culture in sterile saline. b. Spread 100 µL of each dilution onto BSM agar plates containing 50-100 mg/L this compound. c. Incubate the plates at 30°C for 5-7 days until colonies appear. d. Pick morphologically distinct colonies and streak them onto fresh BSM agar plates with this compound to obtain pure cultures.[15]

-

Identification of Isolates: a. Perform Gram staining and observe the cell morphology under a microscope. b. Extract genomic DNA from the pure cultures using a commercial kit. c. Amplify the 16S rRNA gene using PCR with universal primers. d. Purify the PCR product and send it for sequencing. e. Compare the obtained 16S rRNA gene sequence with databases (e.g., NCBI BLAST) to identify the bacterial species.

Enzyme Assays

4.2.1. Chlorocatechol 1,2-Dioxygenase Assay

Objective: To measure the activity of chlorocatechol 1,2-dioxygenase in cell-free extracts.

Principle: The enzyme catalyzes the cleavage of this compound to 2,4-dichloro-cis,cis-muconate, which can be monitored spectrophotometrically.

Materials:

-

Cell-free extract of the bacterial culture grown in the presence of an inducer.

-

50 mM Tris-HCl buffer (pH 7.5).

-

This compound solution (10 mM in methanol).

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing 950 µL of 50 mM Tris-HCl buffer (pH 7.5) and 40 µL of cell-free extract in a cuvette.

-

Incubate the mixture at 30°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding 10 µL of 10 mM this compound.

-

Immediately monitor the increase in absorbance at 260 nm for 5 minutes. The molar extinction coefficient for 2,4-dichloro-cis,cis-muconate is approximately 17,100 M-1cm-1.[16]

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the assay conditions.

4.2.2. Maleylacetate Reductase Assay

Objective: To measure the activity of maleylacetate reductase in cell-free extracts.

Principle: The enzyme catalyzes the NADH-dependent reduction of maleylacetate. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Cell-free extract.

-

100 mM Potassium phosphate buffer (pH 7.5).

-

Maleylacetate solution (10 mM).

-

NADH solution (10 mM).

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing 900 µL of 100 mM potassium phosphate buffer (pH 7.5), 50 µL of cell-free extract, and 20 µL of 10 mM NADH in a cuvette.

-

Incubate at 30°C for 5 minutes.

-

Start the reaction by adding 30 µL of 10 mM maleylacetate.

-

Monitor the decrease in absorbance at 340 nm for 5 minutes. The molar extinction coefficient for NADH at 340 nm is 6,220 M-1cm-1.[17]

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

HPLC Analysis of this compound and its Metabolites

Objective: To quantify the degradation of this compound and the formation of its metabolites over time.

Materials:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile phase A: 0.1% formic acid in water.

-

Mobile phase B: Acetonitrile.

-

Standards for this compound and its expected metabolites.

-

0.22 µm syringe filters.

Procedure:

-

Sample Preparation: a. Collect culture samples at different time points. b. Centrifuge the samples at 10,000 x g for 10 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[14]

-

HPLC Conditions: a. Column: C18 reverse-phase. b. Mobile Phase: A gradient of mobile phase A and B. A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B; 30-35 min, 10% B.[18][19] c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection Wavelength: 280 nm (for catechols) and 260 nm (for muconates).

-

Quantification: a. Prepare calibration curves for this compound and its metabolites using standards of known concentrations. b. Quantify the compounds in the samples by comparing their peak areas to the calibration curves.

Visualizations

Biodegradation Pathway of this compound

Caption: The modified ortho-cleavage pathway for this compound.

Regulation of the tfd Gene Cluster

Caption: Transcriptional regulation of the tfdCDEF gene cluster.

Experimental Workflow for Biodegradation Studies

Caption: A typical experimental workflow for studying biodegradation.

Conclusion

The biodegradation of this compound by soil bacteria is a critical process in the natural attenuation of a wide range of chlorinated pollutants. The modified ortho-cleavage pathway, mediated by a suite of specialized enzymes encoded by gene clusters like tfdCDEF, provides an efficient mechanism for the complete mineralization of this toxic intermediate. This technical guide has provided a comprehensive overview of this pathway, including quantitative data on enzyme kinetics and degradation rates, detailed experimental protocols for its investigation, and visual representations of the key processes. A thorough understanding of these microbial capabilities is essential for the development of robust and sustainable bioremediation technologies for contaminated environments. Further research focusing on the discovery of novel catabolic diversity and the optimization of degradation performance under field conditions will continue to advance the application of these natural processes for environmental cleanup.

References

- 1. The tfdR gene product can successfully take over the role of the insertion element-inactivated TfdT protein as a transcriptional activator of the tfdCDEF gene cluster, which encodes chlorocatechol degradation in Ralstonia eutropha JMP134(pJP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a Second tfd Gene Cluster for Chlorophenol and Chlorocatechol Metabolism on Plasmid pJP4 in Ralstonia eutropha JMP134(pJP4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of tfdCDEF by tfdR of the 2,4-dichlorophenoxyacetic acid degradation plasmid pJP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorocatechol 1,2-dioxygenase from Rhodococcus erythropolis 1CP. Kinetic and immunochemical comparison with analogous enzymes from gram-negative strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Dienelactone hydrolase from Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel dienelactone hydrolase from the thermoacidophilic archaeon Sulfolobus solfataricus P1: purification, characterization, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and characterization of maleylacetate reductase from Alcaligenes eutrophus JMP134(pJP4) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maleylacetate reductase of Pseudomonas sp. strain B13: specificity of substrate conversion and halide elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dechlorination of chlorocatechols by stable enrichment cultures of anaerobic bacteria. | Sigma-Aldrich [sigmaaldrich.com]

- 12. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 13. openjournalsnigeria.org.ng [openjournalsnigeria.org.ng]

- 14. Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Modulating biofilm can potentiate activity of novel plastic-degrading enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of the Maleylacetate Reductase MacA of Rhodococcus opacus 1CP and Evidence for the Presence of an Isofunctional Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Separation of 4,5-Dichlorocatechol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Role of 3,5-Dichlorocatechol in the Metabolism of Dichlorobenzenes: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorobenzenes (DCBs) are prevalent industrial chemicals and environmental contaminants whose metabolic fate is critical for assessing their toxicological risk and developing bioremediation strategies. This technical guide provides an in-depth examination of the role of 3,5-dichlorocatechol (3,5-DCC) as a key intermediate in the metabolism of dichlorobenzenes. Notably, 3,5-DCC is a central metabolite almost exclusively derived from 1,3-dichlorobenzene (1,3-DCB) in both bacterial and mammalian systems. This document details the distinct enzymatic pathways, presents quantitative metabolic data, outlines core experimental protocols for metabolite analysis, and provides visual diagrams of the metabolic and analytical workflows. Understanding these isomer-specific pathways is paramount for predicting toxicity, designing effective enzymatic degradation processes, and for drug development professionals studying the interactions of chlorinated compounds with metabolic enzymes like Cytochrome P450.

Introduction to Dichlorobenzene Metabolism

Dichlorobenzenes exist as three distinct isomers: ortho-(1,2-), meta-(1,3-), and para-(1,4-). Their widespread use as solvents, pesticides, deodorizers, and chemical intermediates has led to their persistence in the environment.[1][2][3] The metabolism of these compounds is highly dependent on the isomer and the biological system . In mammals, metabolism is primarily mediated by Cytochrome P450 (CYP) enzymes, leading to the formation of various phenolic and catechol metabolites that are then conjugated and excreted.[1][4] In bacteria, degradation is typically initiated by dioxygenase enzymes, which catalyze the first step in catabolic pathways that can lead to complete mineralization.[5][6]

A crucial metabolite in this context is this compound. It serves as a central intermediate in the breakdown of 1,3-DCB, channeling it into subsequent metabolic steps.[7][8] The metabolic pathways of 1,2-DCB and 1,4-DCB, by contrast, proceed through different catechol and phenol intermediates, such as 3,4-dichlorocatechol and 2,5-dichlorophenol, respectively, and do not significantly produce 3,5-DCC.[1][5][7]

Metabolic Pathways Involving this compound

The formation of this compound is specific to the metabolism of 1,3-dichlorobenzene. The mechanisms, however, differ significantly between bacterial and mammalian systems.

Bacterial Degradation of 1,3-Dichlorobenzene

Certain bacterial strains, such as those from the Alcaligenes genus, can utilize 1,3-dichlorobenzene as their sole source of carbon and energy.[8] The degradation is an aerobic process initiated by a dioxygenase enzyme.

The key steps are:

-

Dioxygenation: A dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring of 1,3-DCB, forming 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene.[8]

-

Dehydrogenation: This intermediate is then rearomatized by a dehydrogenase to yield this compound.[8]

-

Ortho-Ring Cleavage: The aromatic ring of this compound is subsequently cleaved by a catechol 1,2-dioxygenase enzyme, producing 2,4-dichloromuconate.[8][9] This opens the ring and commits the molecule to further degradation into central metabolic intermediates.[10]

Mammalian Metabolism of 1,3-Dichlorobenzene

In mammals, the metabolism of 1,3-DCB is a detoxification process primarily occurring in the liver. The pathway is initiated by Cytochrome P450 enzymes and results in metabolites that can be conjugated and excreted in the urine.[7][11][12]

The key steps are:

-

Epoxidation: Cytochrome P450 monooxygenases, particularly CYP2E1, catalyze the oxidation of 1,3-DCB to form a reactive arene oxide intermediate.[4]

-

Hydration & Dehydrogenation: This epoxide can undergo enzymatic hydration by epoxide hydrolase to a dihydrodiol, which is then oxidized by a dehydrogenase to form this compound.[7]

-

Conjugation: this compound, along with other phenolic metabolites like 2,4- and 3,5-dichlorophenol, is then conjugated with glucuronic acid or sulfate to increase water solubility for renal excretion.[7][13]

Quantitative Analysis of Metabolites

Quantitative data on the excretion of 3,5-DCC is crucial for biological monitoring and toxicological assessment. Studies involving controlled human exposure to 1,3-DCB provide valuable kinetic data.

Table 1: Urinary Metabolite Excretion in Humans After 6-Hour Inhalation Exposure to 1,3-Dichlorobenzene

This table summarizes the maximum urinary concentrations of 1,3-DCB metabolites measured at the end of a 6-hour exposure period. Data is adapted from a study on human volunteers.[11]

| Exposure Concentration (ppm) | This compound (mg/g creatinine) | 2,4-Dichlorophenol (mg/g creatinine) | 3,5-Dichlorophenol (mg/g creatinine) |

| 0.7 | 5.2 ± 0.7 | 1.5 ± 0.35 | 0.07 ± 0.011 |

| 1.5 | 12.0 ± 3 | 3.5 ± 1.1 | 0.17 ± 0.05 |

Values are presented as mean ± standard deviation.

Table 2: Kinetic Properties of this compound 1,2-Dioxygenase

This table presents key kinetic parameters for the ring-cleavage enzyme purified from Pseudomonas cepacia CSV90, which is highly specific for this compound.[9]

| Parameter | Value | Conditions |

| Specificity Constant (kcat/Km) | 7.3 µM-1s-1 | Air-saturated buffer |

| Catalytic Constant (kcat) | 34.7 s-1 | pH 8.0, 25°C |

| Michaelis Constant (Km) for 3,5-DCC | 4.4 µM | pH 8.0, 25°C |

| Michaelis Constant (Km) for O2 | 652 µM | pH 8.0, 25°C |

Experimental Protocols

The identification and quantification of 3,5-DCC and related metabolites require specific and sensitive analytical methodologies.

Protocol for Analysis of Urinary Dichlorobenzene Metabolites

This protocol is based on methods used for human biomonitoring studies.[2][11]

-

Sample Collection: Collect urine samples over a 24-hour period post-exposure to capture the full excretion kinetic profile.

-

Enzymatic Hydrolysis: To measure total metabolite concentration (free and conjugated), treat a urine aliquot with β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate conjugates.

-

Sample Cleanup and Extraction:

-

Acidify the hydrolyzed urine sample.

-

Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., C18) to isolate the metabolites from the complex urine matrix.

-

Wash the cartridge to remove interferences and elute the metabolites with an organic solvent (e.g., methanol or acetonitrile).

-

-

Instrumental Analysis:

-

Technique: Use Liquid Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS) for high sensitivity and specificity.[11][14]

-

Chromatography: Separate metabolites on a reverse-phase C18 column with a gradient elution using a mobile phase of acidified water and an organic solvent.

-

Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for 3,5-DCC and other metabolites.

-

-

Quantification: Calculate metabolite concentrations by comparing the peak areas to a calibration curve generated from authentic standards. Normalize results to urinary creatinine concentration to account for dilution.[11][12]

Protocol for Purification of this compound 1,2-Dioxygenase

This protocol is based on the purification of the enzyme from Pseudomonas cepacia CSV90.[9]

-

Cell Culture and Harvest:

-

Grow P. cepacia CSV90 in a mineral salts medium with 2,4-dichlorophenoxyacetic acid (2,4-D) as the sole carbon source to induce the expression of the necessary catabolic enzymes.

-

Harvest cells during the late exponential growth phase by centrifugation.

-

-

Preparation of Cell-Free Extract:

-

Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl).

-

Lyse the cells using methods such as sonication or French press.

-

Centrifuge the lysate at high speed to remove cell debris, yielding a cell-free extract.

-

-

Enzyme Purification:

-

Perform a series of chromatographic steps to purify the enzyme from the crude extract. This may include:

-

Ion-Exchange Chromatography: To separate proteins based on charge.

-

Gel Filtration Chromatography: To separate proteins based on size.

-

-

Monitor purification progress by measuring total protein content and specific enzyme activity at each step.

-

-

Enzyme Activity Assay:

-

Measure the activity of this compound 1,2-dioxygenase spectrophotometrically by monitoring the increase in absorbance corresponding to the formation of the ring-fission product, 2,4-dichloromuconate, at its specific wavelength.

-

-

Characterization:

-

Determine the molecular weight of the native enzyme and its subunits using light scattering and SDS-PAGE, respectively.

-

Quantify the iron content using atomic absorption spectroscopy to confirm its nature as a non-heme iron dioxygenase.

-

Conclusion and Future Directions

This compound is unequivocally a central and specific metabolite in the degradation and detoxification of 1,3-dichlorobenzene in both microbial and mammalian systems. The metabolic pathways diverge significantly, with bacteria employing a dioxygenase-initiated catabolic sequence and mammals utilizing a Cytochrome P450-mediated pathway. The other isomers, 1,2-DCB and 1,4-DCB, proceed through distinct intermediates, underscoring the critical importance of isomer-specific analysis in toxicology and environmental science.

For researchers, the high specificity of enzymes like this compound 1,2-dioxygenase presents opportunities for developing tailored bioremediation technologies. For drug development professionals, understanding the role of CYP2E1 in activating 1,3-DCB provides insights into potential drug-xenobiotic interactions and the mechanisms of chemical-induced hepatotoxicity. Future research should continue to explore the downstream metabolites of 3,5-DCC and further characterize the regulatory mechanisms of the enzymes involved in these critical pathways.

References

- 1. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Quantitative determination of urinary metabolites of o-dichlorobenzene using a gas chromatograph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 4. Cytochrome P450 catalyzed oxidation of monochlorobenzene, 1,2- and 1,4-dichlorobenzene in rat, mouse, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of 1,2-dichlorobenzene by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. scispace.com [scispace.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Purification of this compound 1,2-dioxygenase, a nonheme iron dioxygenase and a key enzyme in the biodegradation of a herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), from Pseudomonas cepacia CSV90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Excretion kinetics of 1,3-dichlorobenzene and its urinary metabolites after controlled airborne exposure in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative metabolism of the renal carcinogen 1,4-dichlorobenzene in rat: identification and quantitation of novel metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Enzymatic Ring Fission Mechanism of 3,5-Dichlorocatechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microbial degradation of halogenated aromatic compounds is a critical area of research for bioremediation and understanding the environmental fate of xenobiotics. 3,5-Dichlorocatechol is a key intermediate in the breakdown of various chlorinated pollutants, including the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Its detoxification and mineralization are primarily achieved through a specialized enzymatic pathway known as the modified ortho-cleavage pathway. This technical guide provides a comprehensive overview of the enzymatic ring fission mechanism of this compound, detailing the sequential actions of a cascade of specialized enzymes. It includes a summary of the quantitative kinetic data for these enzymes, detailed experimental protocols for their characterization, and visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction